5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
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Overview
Description
5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a chemical compound known for its unique structure and reactivity. It features an isoxazole ring substituted with an isopropyl group and a boronic ester group, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the reaction of an isoxazole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the isoxazole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acids.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted isoxazole derivatives, depending on the reactants used.
Scientific Research Applications
5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its reactivity with various reagents. The boronic ester group can form covalent bonds with other molecules, facilitating cross-coupling reactions. The isoxazole ring provides stability and reactivity, allowing the compound to participate in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to its combination of an isoxazole ring and a boronic ester group. This structure imparts distinct reactivity and stability, making it a versatile intermediate in various chemical processes.
Properties
Molecular Formula |
C12H20BNO3 |
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Molecular Weight |
237.11 g/mol |
IUPAC Name |
5-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H20BNO3/c1-8(2)9-7-10(14-15-9)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
InChI Key |
SEIIRJGHEPQVFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)C(C)C |
Origin of Product |
United States |
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